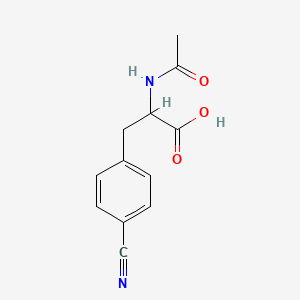

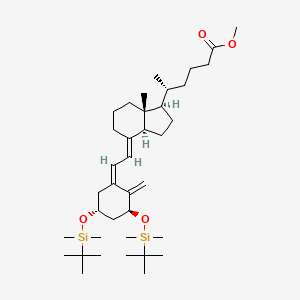

![molecular formula C₂₁H₁₉F₂NO₄ B1147091 (4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone CAS No. 166948-47-6](/img/structure/B1147091.png)

(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone" is a compound that falls within the category of oxazolidinones, a class of compounds known for their applications in asymmetric synthesis and potential for fluorescence properties. They are also noted for their role in the formation of various derivatives and reactions with different chemical agents.

Synthesis Analysis

Synthesis of compounds similar to "(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone" involves chiral auxiliary-bearing isocyanides as synthons. These synthons are used in asymmetric synthesis, leading to the formation of compounds with high fluorescence quantum yields (Tang & Verkade, 1996).

Molecular Structure Analysis

The molecular structure of compounds in this category often exhibits specific spatial arrangements that are crucial for their reactivity and properties. For example, the molecular structure of one such compound was determined by X-ray means, highlighting the importance of the spatial arrangement of atoms for its properties and reactivity (Tang & Verkade, 1996).

Chemical Reactions and Properties

Oxazolidinones, including compounds similar to the one , are involved in a variety of chemical reactions. They can react with different chemical agents such as 3,4-dimethoxybenzoyl chloride or benzoylamino(phenyl)methyl, leading to the formation of various derivatives with distinct properties (Wee & Mcleod, 2003).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallization tendency, depend on their specific molecular structure and substituents. Some compounds in this category are known for their high melting points and pronounced crystallization tendency, which can be advantageous for purification and application purposes (Hintermann & Seebach, 1998).

Chemical Properties Analysis

The chemical properties of oxazolidinones, like the compound , are diverse and influenced by their structural features. They exhibit properties such as fluorescence, reactivity towards various reagents, and the ability to form different derivatives. These properties make them valuable in a range of chemical syntheses and applications (Tang & Verkade, 1996).

Scientific Research Applications

Research has been directed towards finding new derivatives of oxazolidinone with improved biological profiles. The intense research activity by private companies aims to identify features responsible for activity and to overcome limitations observed in previous generations, such as resistance and adverse effects. A considerable number of oxazolidinone derivatives are under study, indicating a vibrant field of research aimed at enhancing the efficacy and safety profiles of these antimicrobials (Poce et al., 2008).

Oxazolidinones have been reviewed for their pharmacology, including structure-activity relationships, mode of action, pharmacokinetics, drug–drug interactions, and adverse drug reactions. The class includes drugs like tedizolid phosphate, which was approved for clinical use as the second agent after linezolid, marking a significant addition to the anti-infective arsenal. Future research will likely focus on their role in treating conditions other than the currently approved indications, potentially expanding their utility in the medical field (Douros et al., 2015).

Patent reviews from recent years have disclosed novel oxazolidinones as antibacterial agents, demonstrating the ongoing innovation in this area. These novel compounds have shown potent antibacterial activities, sometimes superior to linezolid against Gram-positive bacteria, and in some cases, effectiveness against Gram-negative bacteria, highlighting the potential for these new derivatives to address the growing issue of antimicrobial resistance and the need for new treatment options (Phillips & Sharaf, 2016).

properties

IUPAC Name |

(4S)-4-benzyl-3-[(2R)-2-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]propanoyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2NO4/c1-13(21(12-28-21)17-8-7-15(22)10-18(17)23)19(25)24-16(11-27-20(24)26)9-14-5-3-2-4-6-14/h2-8,10,13,16H,9,11-12H2,1H3/t13-,16-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRVUCOOQMMMJY-UYTHQXMGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C(COC1=O)CC2=CC=CC=C2)C3(CO3)C4=C(C=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2)[C@]3(CO3)C4=C(C=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

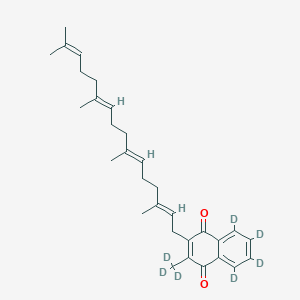

![1-Butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1 H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate](/img/structure/B1147010.png)

![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-((trifluorome](/img/structure/B1147023.png)